molecular formula C44H88O2 B092664 Behenyl behenate CAS No. 17671-27-1

Behenyl behenate

Cat. No. B092664
CAS RN: 17671-27-1
M. Wt: 649.2 g/mol
InChI Key: NJIMZDGGLTUCPX-UHFFFAOYSA-N
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Description

Behenyl behenate is a fatty acid ester that is derived from behenic acid, also known as docosanoic acid. It is a long-chain saturated fatty acid with 22 carbon atoms. Behenyl behenate is known for its applications in various industries, including pharmaceuticals, where it is used as a sustained-release matrix due to its physical and thermal properties . It is also relevant in nutritional studies, as dietary behenic acid has been investigated for its effects on serum lipid concentrations in humans .

Synthesis Analysis

The synthesis of behenyl behenate itself is not directly discussed in the provided papers. However, the synthesis of related compounds, such as arylruthenium(II) complexes, involves cyclometalation reactions and the use of ligands with phosphorus and carbon donors . While this does not pertain to behenyl behenate directly, it provides insight into the types of synthetic strategies that might be employed in the synthesis of complex fatty acid derivatives.

Molecular Structure Analysis

The molecular structure of behenyl behenate is characterized by a long hydrocarbon chain with a carboxylic ester functional group. The structure is responsible for its physical properties, such as its melting point and solubility. In the context of glyceryl behenate, which is a related compound, X-ray diffraction has been used to characterize its polymorphs and lamellar phases, indicating the importance of molecular structure in determining the physical properties of such compounds .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically involving behenyl behenate. However, the study of arylruthenium(II) complexes and the thermal behavior of glyceryl behenate suggest that behenyl behenate could potentially engage in reactions typical of fatty acid esters, such as hydrolysis or transesterification, under certain conditions.

Physical and Chemical Properties Analysis

The physical and thermal properties of glyceryl behenate, a compound related to behenyl behenate, have been extensively studied. Techniques such as synchrotron X-ray diffraction, Differential Scanning Calorimetry, and Infrared Spectroscopy have been employed to characterize its polymorphs and understand the influence of crystallization rate on the formation of different lamellar phases . These findings are relevant to behenyl behenate, as they suggest that its physical properties can be finely tuned by controlling the crystallization process.

In terms of its impact on human health, behenic acid, from which behenyl behenate is derived, has been shown to raise cholesterol levels in humans. A study comparing the effects of behenic acid to other fatty acids found that it increased total and LDL cholesterol levels, indicating that despite its low bioavailability, behenic acid influences serum lipid concentrations .

Scientific Research Applications

  • Controlled Drug Release : Behenyl behenate is used in the formulation of solid dispersions for controlled drug release. Keen et al. (2015) investigated glyceryl behenate's role in improving the processing of high molecular weight polyvinylpyrrolidone dispersions by hot-melt extrusion, leading to enhanced controlled release profiles in tablets (Keen et al., 2015).

  • Pharmaceutical Excipient Characterization : Jannin et al. (2007) characterized the physical and thermal properties of glyceryl behenate, highlighting its utility as a sustained-release matrix in pharmaceutical applications. The study provided detailed insights into the polymorphism of glyceryl behenate using X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy (Jannin et al., 2007).

  • Photothermographic Imaging and Diffraction Reference Material : Silver behenate is studied for its applications in photothermographic imaging and as a diffraction reference material. Paszkowicz et al. (2009) explored its properties under high pressure using X-ray diffraction, discussing its utility in these fields (Paszkowicz et al., 2009).

  • Free-Radical Polymerization : The kinetics of free-radical polymerization of behenyl acrylate were explored by Baruah et al. (1994), indicating potential applications in creating high molecular weight polymers (Baruah et al., 1994).

  • Low-Angle Diffraction Standard : Huang et al. (1993) characterized silver behenate as a potential low-angle diffraction standard, useful in powder diffraction techniques (Huang et al., 1993).

  • Matrix Monolithic Capsules : Duclos et al. (1999) studied the rheology of polyol behenates for drug release from matrix monolithic capsules. Different hydrophilic-lipophilic balances of behenates were explored to understand their influence on drug release kinetics (Duclos et al., 1999).

  • Solid Lipid Nanoparticles : Jenning et al. (2000) investigated the structure and mixing behavior of solid lipid nanoparticles (SLN) incorporating glyceryl behenate, revealing insights into improved drug delivery systems (Jenning et al., 2000).

  • Cholesterol Effects in Humans : Behenic acid was studied by Cater and Denke (2001) for its effects on serum lipid concentrations in humans, providing valuable information for nutritional sciences (Cater & Denke, 2001).

Future Directions

Behenyl behenate is currently used in various skin care products and color cosmetics . It can be used as a natural structuring and gelling agent . As it is derived from naturally derived feedstock, it aligns with the trend towards more natural and sustainable ingredients in cosmetics .

properties

IUPAC Name

docosyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIMZDGGLTUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066242
Record name Behenyl behenate
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Molecular Weight

649.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid, Solid; [Sigma-Aldrich MSDS]
Record name Docosanoic acid, docosyl ester
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Record name Behenyl behenate
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Product Name

Behenyl behenate

CAS RN

17671-27-1
Record name Behenyl behenate
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Record name Behenyl behenate
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Record name Docosanoic acid, docosyl ester
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Record name Behenyl behenate
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Record name Docosyl docosanoate
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Record name BEHENYL BEHENATE
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Synthesis routes and methods

Procedure details

A four-necked round-bottom flask equipped with a stirrer, a thermocouple, and a nitrogen inlet tube was charged with 1 mole of behenic acid per 1 mole of behenyl alcohol. The ingredients in the flask were heated at 130° C. for 3 hours under a nitrogen atmosphere, to carry out an esterification reaction. The reaction product was purified with methyl ether, to give behenyl behenate. Here, the resulting compound had an acid value of 0.1 mgKOH/g, and a hydroxyl value of 1.2 mgKOH/g.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
T Shimizu, T Tanabe, H Kachi, M Shibata - Journal of Oleo Science, 2022 - jstage.jst.go.jp
… In this study, behenyl behenate (BB), an additive plant-derived wax ester with a high melting point, was shown to improve the oil-gel hardness of CW. … CW behenyl behenate BB …
Number of citations: 2 www.jstage.jst.go.jp
NJ Tiwari, SB Sawant - European journal of lipid science and …, 2005 - Wiley Online Library
… Behenyl behenate is used in mold releasing agents in methyl acrylamide polymer [2]. The ester of behenic acid prepared in the presence of lipase is used in the preparation of solid …
Number of citations: 11 onlinelibrary.wiley.com
AEV Petersson, LM Gustafsson, M Nordblad… - Green …, 2005 - pubs.rsc.org
… The monoesters cetyl palmitate and behenyl behenate behaved well in the wood coating … higher than the melting point of the behenyl behenate, it was probably some other property of …
Number of citations: 87 pubs.rsc.org
AR Rennie, D Tabor - Nature, 1980 - nature.com
… for behenyl behenate). It is not possible to provide a specific model to explain this. It could … However, we also note that the activation volume for the behenyl behenate is only a little …
Number of citations: 5 www.nature.com
M Endo, M Shibata - Journal of Oleo Science, 2019 - jstage.jst.go.jp
… behenyl behenate with candelilla wax, a highly crystalline long-chain ester wax, the addition of behenyl behenate … to the much lower melting point of behenyl behenate(67℃)than that of …
Number of citations: 8 www.jstage.jst.go.jp
LM Tufvesson, P Börjesson - The International Journal of Life Cycle …, 2008 - Springer
… Focus in this article is the production of behenyl behenate. Therefore, each individual step in the production procedure is investigated. Paraffin wax is used here as a reference case. …
Number of citations: 27 link.springer.com
GA Sekosan, T West, S Seegers - LCGC Supplements, 2014 - chromatographyonline.com
… Lignoceryl lignocerate and behenyl behenate have fragments that are the [M+… Behenyl behenate is made up of a C 20 fatty acid and alcohol. The fragment present for behenyl behenate …
Number of citations: 0 www.chromatographyonline.com
S Arora, G Kumar - Journal of Pharmacognosy and …, 2018 - phytojournal.com
The present investigation was carried out to characterize the possible bioactive phytochemical constituents from the leaf of Cenchrus biflorus Roxb. (Poaceae) using various solvents ie …
Number of citations: 52 www.phytojournal.com
MP Aronson, HM Princen - Nature, 1980 - nature.com
… (400 Å” for stearamide, 1,000 Å" for behenyl behenate). It is not possible to provide a specific … However, we also note that the activation volume for the behenyl behenate is only a little …
Number of citations: 114 www.nature.com
S Sonia, SK Singh - Res. Rev. J. Life Sci, 2019 - researchgate.net
… , linoleic acid, gamma sitosterol, stigmasterol, phytol, and squalene, oleic acid, tricosane, tetradecane, 2 methoxy-4-vinylphenol, ethyl alpha-dglucopyranoside, and behenyl behenate …
Number of citations: 14 www.researchgate.net

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